molecular formula C22H28N2O2 B092251 Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- CAS No. 19074-77-2

Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-

Cat. No.: B092251
CAS No.: 19074-77-2
M. Wt: 352.5 g/mol
InChI Key: ZGZYTLPCBNDYNE-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- is a distinct aspidosperma alkaloid that possesses a unique C-20 oxygenation, which is not common within this class of alkaloids . This structural modification has made Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- an attractive research target due to its potential for further chemical transformations and its intriguing chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- involves a sequence of cascade reactions. Key steps include organocatalytic Michael-aldol condensation, a multistep anionic Michael-S_N2 cascade reaction, and a Mannich reaction interrupted Fischer indolization . These reactions are optimized under specific conditions, such as using dioxane at room temperature with a 2 mol% catalyst, yielding the chiral building block in high yield and enantiomeric excess .

Industrial Production Methods

Industrial production methods for Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to maintain high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen functionalities.

    Reduction: Removal of oxygen functionalities or addition of hydrogen.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex alkaloids and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)- is unique among aspidosperma alkaloids due to its C-20 oxygenation. Similar compounds in this class include:

Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-’s uniqueness lies in its structural modification, which provides a basis for further chemical transformations and potential therapeutic applications.

Properties

CAS No.

19074-77-2

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

methyl (1R,12S,19S)-12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3/t20-,21-,22-/m0/s1

InChI Key

ZGZYTLPCBNDYNE-FKBYEOEOSA-N

SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

Canonical SMILES

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C

Synonyms

minovine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-
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Reactant of Route 2
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-
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Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-
Reactant of Route 4
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-
Reactant of Route 5
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-
Reactant of Route 6
Reactant of Route 6
Aspidospermidine-3-carboxylic acid, 2,3-didehydro-1-methyl-, methyl ester, (5alpha,12beta,19alpha)-

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